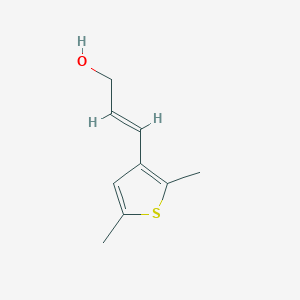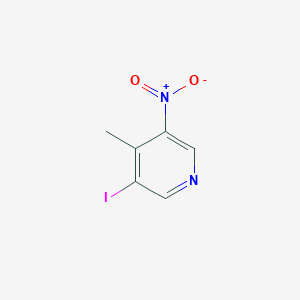
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide typically involves the reaction of 6-hydroxy-1-benzofuran-3-yl acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzofuran-3-yl acetamines.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid
- 6-Hydroxy-2H-benzofuran-3-one
- 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid
Uniqueness
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide |
InChI |
InChI=1S/C10H10N2O3/c11-12-10(14)3-6-5-15-9-4-7(13)1-2-8(6)9/h1-2,4-5,13H,3,11H2,(H,12,14) |
Clave InChI |
KOECNOPPSQARCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC=C2CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)







![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
